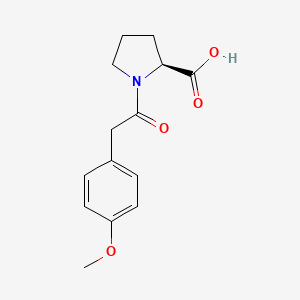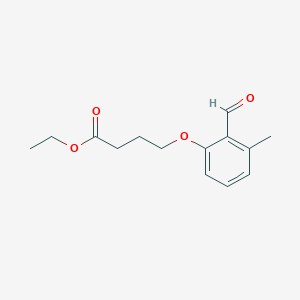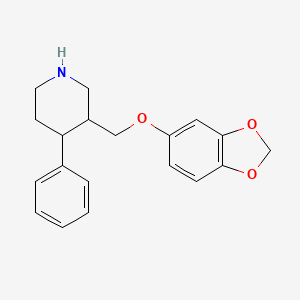
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound that features a thiophene ring, a hydrazine moiety, and an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common route includes the reaction of thiophene-2-carboxylic acid with methylhydrazine to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Substituted thiophene derivatives.
科学的研究の応用
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydrazine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the hydrazine and acetic acid groups.
Methylhydrazine: Contains the hydrazine moiety but lacks the thiophene and acetic acid groups.
Chloroacetic acid: Contains the acetic acid group but lacks the thiophene and hydrazine moieties.
Uniqueness
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its combination of a thiophene ring, a hydrazine moiety, and an acetic acid group
特性
分子式 |
C9H13N3O3S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
2-[methyl-(thiophen-2-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-12(6-8(13)14)11-9(15)10-5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,13,14)(H2,10,11,15) |
InChIキー |
YLWRDCXQZACSAJ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CS1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)











![Imidazo[1,2-a]pyridin-5-amine,n,n-dipropyl-](/img/structure/B8513723.png)

